(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group, a hydroxy group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the protection of the amino group of a suitable pyrrolidine derivative with a benzyloxycarbonyl (Cbz) group, followed by selective hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the appropriate positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation techniques to obtain the desired enantiomer. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are often employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with different functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxy and benzyloxycarbonyl groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid
- (2S,4S)-1-tert-butoxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid
- (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid
Uniqueness
(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid is unique due to its specific (2S,4S) stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with molecular targets, making it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m0/s1 |
InChI Key |
FHOUWOVYDRADDP-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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